

Spectroscopic Profile of 2-Ethyl-2-adamantanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-2-adamantanol**

Cat. No.: **B087108**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-2-adamantanol**, a key intermediate in various synthetic applications. Due to the limited availability of public domain data, this guide presents directly acquired Nuclear Magnetic Resonance (NMR) data for **2-Ethyl-2-adamantanol** and supplements it with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) data from the closely related parent compound, 2-adamantanol, to provide valuable comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for **2-Ethyl-2-adamantanol**.

^1H NMR Data for 2-Ethyl-2-adamantanol

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2.07	d	12.1	2H, 4ax, 9ax adamantane-H
1.94	d	12.1	2H, 8ax, 10ax adamantane-H
1.75-1.83	m	-	2H, 5,7 adamantane- H
1.40-1.70	m	-	10H, 1,3, 4eq, 9eq, 6, 8eq, 10eq adamantane-H, CH_2CH_3
0.86	t	7.0	3H, CH_2CH_3

Note: The assignments are based on the provided data and established knowledge of adamantane NMR spectra.

^{13}C NMR Data for 2-Ethyl-2-adamantanol[1]

Solvent: CDCl_3 Frequency: 50 MHz

Chemical Shift (δ) ppm	Assignment
74.9	C-2 (adamantane)
38.5	C-6 (adamantane)
36.6	C-1,3 (adamantane)
34.6	C-4,9 (adamantane)
33.0	C-8,10 (adamantane)
30.6	CH_2CH_3
27.5	C-5,7 (adamantane)
27.4	C-5,7 (adamantane)
6.4	CH_2CH_3

Infrared (IR) Spectroscopy

Experimental IR data for **2-Ethyl-2-adamantanol** is not readily available in the public domain. As a point of reference, the IR data for the parent compound, 2-adamantanol, is presented below. The characteristic O-H stretch of the alcohol and the C-H stretches of the adamantane cage are expected to be present in **2-Ethyl-2-adamantanol** as well.

Characteristic IR Absorptions for 2-Adamantanol

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Broad	O-H stretch
~2900	Strong	C-H stretch (adamantane cage)
~1450	Medium	C-H bend (adamantane cage)
~1090	Strong	C-O stretch

Mass Spectrometry (MS)

Similar to the IR data, a published mass spectrum for **2-Ethyl-2-adamantanol** could not be located. The mass spectrum of 2-adamantanol is provided as a reference. The fragmentation pattern of **2-Ethyl-2-adamantanol** is expected to show similarities, with characteristic losses of water and the ethyl group.

Mass Spectrometry Data for 2-Adamantanol

m/z	Relative Intensity (%)	Assignment
152	Moderate	[M] ⁺ (Molecular Ion)
135	High	[M-OH] ⁺
134	High	[M-H ₂ O] ⁺
93	High	[C ₇ H ₉] ⁺
79	High	[C ₆ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain a singlet for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm^{-1}).

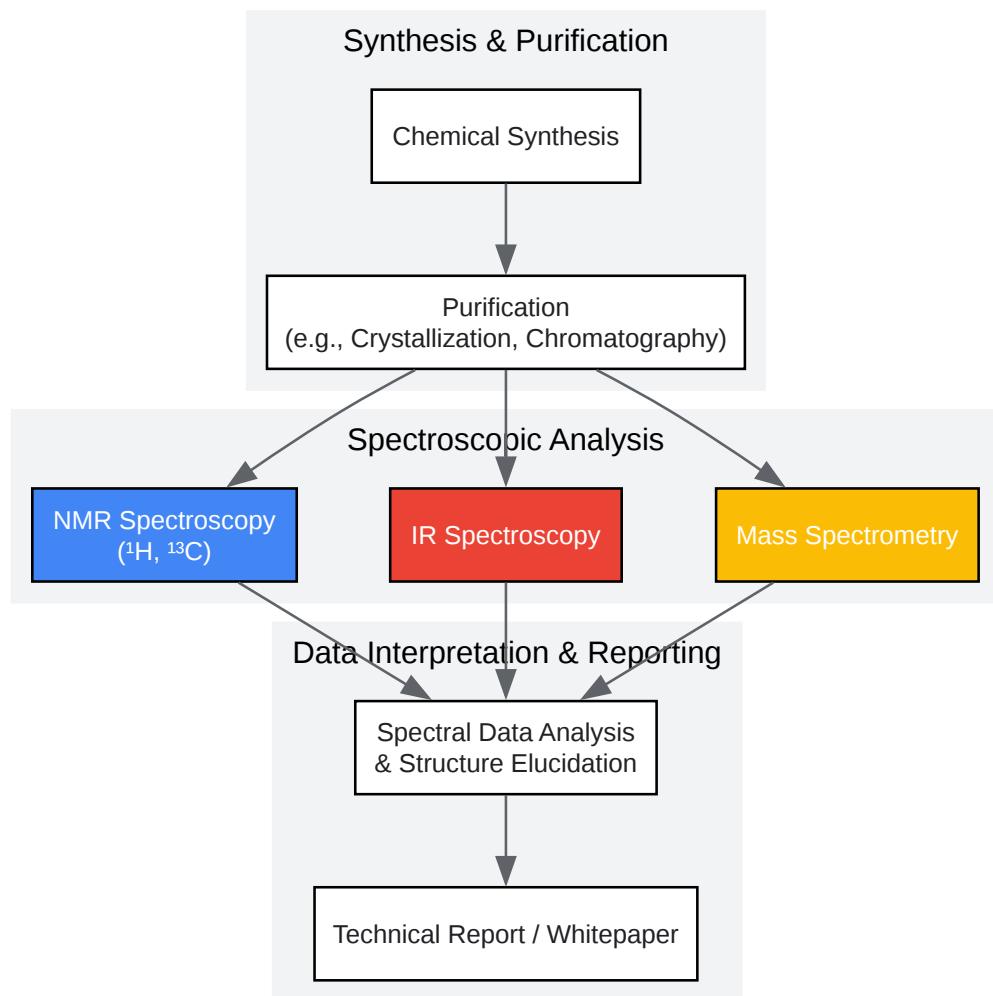
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound.

General Spectroscopic Analysis Workflow

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A general workflow for spectroscopic analysis.

Disclaimer: The Infrared Spectroscopy and Mass Spectrometry data presented in this guide are for the related compound 2-adamantanol and are intended to provide an approximate reference. Experimental data for **2-Ethyl-2-adamantanol** may vary. Researchers are advised to acquire experimental data for **2-Ethyl-2-adamantanol** for precise characterization.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com